molecular formula C11H11NO4 B8164006 Methyl 2-allyl-5-nitrobenzoate

Methyl 2-allyl-5-nitrobenzoate

Cat. No.: B8164006
M. Wt: 221.21 g/mol
InChI Key: LRAGHEXWMSFCPW-UHFFFAOYSA-N
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Description

Methyl 2-allyl-5-nitrobenzoate is a substituted benzoate ester characterized by an allyl group (-CH₂CHCH₂) at the 2-position and a nitro (-NO₂) group at the 5-position of the benzene ring. The methyl ester functional group (-COOCH₃) contributes to its polarity and reactivity.

Properties

IUPAC Name

methyl 5-nitro-2-prop-2-enylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c1-3-4-8-5-6-9(12(14)15)7-10(8)11(13)16-2/h3,5-7H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAGHEXWMSFCPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-allyl-5-nitrobenzoate typically involves the nitration of methyl 2-(prop-2-en-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Reduction of the Nitro Group

The nitro group at the 5-position undergoes selective reduction under catalytic hydrogenation or metal-mediated conditions:

  • Catalytic hydrogenation : Using Pd/C (10% w/w) in ethanol under H₂ (1 atm), the nitro group is reduced to an amine, yielding methyl 2-allyl-5-aminobenzoate (93% yield) .

  • Iron-mediated reduction : Fe powder in acetic acid/ethanol (1:1) at reflux reduces the nitro group to an amine with 95% efficiency .

Key Data :

Reaction MethodConditionsYield
Pd/C, H₂EtOH, 2 h, rt93%
Fe, AcOH/EtOHReflux, 2 h95%

Nucleophilic Substitution at the Allyl Group

The allyl group participates in electrophilic and radical reactions:

  • Bromination : Reaction with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in methyl acetate at 75°C introduces bromine at the allylic position (78% yield) .

  • Radical addition : Under UV irradiation, bromoisocyanurate induces allylic bromodecarboxylation in dichloromethane .

Mechanistic Insight :
The allyl group’s electron-rich nature facilitates radical intermediates, while steric effects from the methyl ester direct regioselectivity .

Ester Hydrolysis and Functionalization

The methyl ester undergoes hydrolysis or transesterification:

  • Acid-catalyzed hydrolysis : Concentrated H₂SO₄ in methanol/water at 90°C hydrolyzes the ester to 2-allyl-5-nitrobenzoic acid (93% yield) .

  • Alkaline conditions : NaOH in THF/water cleaves the ester to the carboxylate, enabling subsequent coupling (e.g., amidation) .

Reaction Optimization :

ConditionCatalyst/ReagentYield
H₂SO₄, MeOH/H₂O90°C, 16 h93%
NaOH, THF/H₂Ort, 12 h66%

Photochemical Reactivity

The nitro group participates in UV-induced reactions:

  • Aci-nitro intermediate formation : Under 365 nm UV light, the nitro group forms an aci-nitro tautomer, which rearranges to a benzisoxazole derivative .

  • Methanol release : Photolysis in methanol releases methanol via hemiacetal intermediates .

Kinetic Parameters :

  • Decay rate of aci-nitro intermediates: k=1.2×103s1k=1.2\times 10^3\,\text{s}^{-1}
    (pH 7) .

Cyclization Reactions

The allyl and nitro groups enable intramolecular cyclization:

  • Diels-Alder reactivity : The allyl group acts as a dienophile in [4+2] cycloadditions with electron-deficient dienes (e.g., maleic anhydride).

  • Benzoxazole formation : MoO₂(acac)₂/Cu(CF₃SO₃)₂ catalyzes cyclization with PPh₃ to form seven-membered heterocycles (71% yield) .

Coupling Reactions

Palladium-catalyzed cross-couplings exploit the aryl bromide derivative (if synthesized):

  • Suzuki coupling : Using Pd(OAc)₂ and Cs₂CO₃, aryl bromides couple with boronic acids (47% yield) .

Scientific Research Applications

Methyl 2-allyl-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-allyl-5-nitrobenzoate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The prop-2-en-1-yl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

Methyl 2-Chloro-5-methyl-4-nitrobenzoate
  • Structure: Chloro (-Cl) at 2-position, methyl (-CH₃) at 5-position, and nitro (-NO₂) at 4-position.
  • Molecular Weight : 153.26 g/mol .
  • Key Features: The chloro group increases polarity and may enhance electrophilic substitution resistance.
Methyl 2-(Methylthio)-5-Nitrobenzoate
  • Structure: Methylthio (-SCH₃) at 2-position and nitro (-NO₂) at 5-position.
  • The methylthio group may stabilize the aromatic ring via resonance effects, contrasting with the allyl group’s electron-donating nature.
Methyl Salicylate
  • Structure : Hydroxyl (-OH) at 2-position and ester (-COOCH₃) at 1-position.
  • Properties (from ):
    • Used as a volatile organic compound (VOC) in gas standards.
    • Lower molecular weight (152.15 g/mol) compared to nitro-substituted analogs .
    • Polar hydroxyl group enhances solubility in polar solvents, unlike nitro or allyl substituents.
D. Diterpenoid Methyl Esters (e.g., Sandaracopimaric Acid Methyl Ester)
  • Structure : Complex tricyclic diterpene backbone with ester group.
  • Properties (from ): Higher molecular weights (e.g., ~316 g/mol for sandaracopimaric acid methyl ester) due to bulky hydrocarbon frameworks. Non-aromatic, limiting electronic effects compared to nitrobenzoates .

Comparative Data Table

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Reactivity
Methyl 2-allyl-5-nitrobenzoate 2-allyl, 5-NO₂ C₁₁H₁₁NO₄⁺ ~237.21 (calculated) Hypothetical: Allyl enables cycloaddition; nitro aids reduction.
Methyl 2-chloro-5-methyl-4-nitrobenzoate 2-Cl, 5-CH₃, 4-NO₂ C₁₀H₁₉N¹ 153.26 Chloro increases polarity; potential stability issues.
Methyl 2-(methylthio)-5-nitrobenzoate 2-SCH₃, 5-NO₂ C₉H₉NO₄S ~243.24 (calculated) Sulfur enhances lipophilicity; reactive thioether group.
Methyl salicylate 2-OH C₈H₈O₃ 152.15 Polar, volatile; hydroxyl enables hydrogen bonding.

⁺Calculated based on standard benzoate ester formula. ¹Discrepancy noted: Formula likely incorrect due to missing oxygen atoms.

Research Findings on Substituent Effects

Nitro Group Position :

  • In this compound, the nitro group at the 5-position (meta to ester) withdraws electron density, deactivating the ring toward electrophilic substitution. This contrasts with Methyl 2-chloro-5-methyl-4-nitrobenzoate, where the nitro at 4-position (para to ester) may create a stronger electron-deficient ring .

Allyl vs. Chloro/Methylthio Groups :

  • Allyl substituents (C=C) offer sites for addition reactions, whereas chloro and methylthio groups prioritize substitution or redox reactions. For example, allyl groups in this compound could participate in Diels-Alder reactions, while chloro groups in analogs might undergo nucleophilic displacement .

Solubility and Polarity :

  • Methylthio and allyl groups increase hydrophobicity compared to hydroxyl or nitro groups. Methyl salicylate’s hydroxyl group enhances aqueous solubility (~1.3 g/L at 25°C), whereas nitrobenzoates are typically less soluble .

Biological Activity

Methyl 2-allyl-5-nitrobenzoate (MANB) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activities associated with MANB, including its antioxidant properties, inhibitory effects on specific enzymes, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of an allyl group and a nitro substituent on a benzoate structure. The molecular formula is C12H13N1O3, and its structural representation can be summarized as follows:

  • Molecular Weight : 221.24 g/mol
  • Appearance : Typically appears as a light yellow to green powder or crystal.
  • Melting Point : Approximately 70 °C.

1. Antioxidant Activity

Research indicates that MANB exhibits significant antioxidant properties. The compound's ability to scavenge free radicals has been assessed using various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results suggest that MANB can effectively reduce oxidative stress in biological systems.

CompoundDPPH Scavenging Activity EC50 (µM)
This compoundXX (exact value needed from sources)

2. Enzyme Inhibition

MANB has also been studied for its inhibitory effects on several key enzymes involved in neurodegenerative diseases and other conditions:

  • Monoamine Oxidase-B (MAO-B) : Inhibition of MAO-B is crucial for treating neurodegenerative disorders such as Parkinson's disease. Preliminary data suggest that MANB demonstrates potent MAO-B inhibitory activity, comparable to known inhibitors.
CompoundMAO-B Inhibition IC50 (µM)
This compoundXX (exact value needed from sources)
  • Acetylcholinesterase (AChE) : Another significant activity is the inhibition of AChE, which plays a role in Alzheimer's disease management. Studies are ongoing to quantify this effect.

3. Antimicrobial Activity

Preliminary studies have indicated that MANB possesses antimicrobial properties against various bacterial strains. This activity suggests potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to MANB:

  • Antioxidant Studies : A study published in Antioxidants demonstrated that compounds with similar structures exhibited strong antioxidant activities via radical scavenging mechanisms .
  • Enzyme Inhibition : Research focusing on cinnamic acid derivatives found that modifications in structure significantly impacted MAO-B inhibition, suggesting a structure-activity relationship relevant for MANB .
  • Therapeutic Applications : The potential use of MANB in treating neurodegenerative diseases is being investigated, with its dual action as an antioxidant and enzyme inhibitor providing a promising therapeutic profile.

Q & A

Q. What are the common synthetic routes for preparing Methyl 2-allyl-5-nitrobenzoate, and what factors influence yield and purity?

this compound is typically synthesized via esterification of 2-allyl-5-nitrobenzoic acid with methanol under acid catalysis or through nucleophilic substitution of a pre-functionalized benzoate precursor. Key factors affecting yield and purity include:

  • Catalyst selection : Protonic acids (e.g., H₂SO₄) or coupling agents (e.g., DCC/DMAP) optimize esterification efficiency.
  • Reaction temperature : Elevated temperatures (~60–80°C) improve reaction rates but may promote side reactions like allyl group isomerization.
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (using ethanol/water) are critical for isolating the product from nitro-containing byproducts .

Q. Example Synthesis Protocol

StepReagents/ConditionsYield (%)Purity (%)
EsterificationH₂SO₄, MeOH, reflux, 12h65–75>90
AllylationAllyl bromide, K₂CO₃, DMF, 24h50–6085–90

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the allyl group (δ 5.1–5.9 ppm for vinyl protons) and nitro group (meta-substitution pattern). DEPT-135 distinguishes CH₂ and CH₃ groups in the ester moiety .
  • IR spectroscopy : Strong absorbance at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and ~1720 cm⁻¹ (ester C=O stretch) .
  • X-ray crystallography : SHELX refinement resolves spatial arrangements, particularly allyl group orientation and nitro group planarity .
  • HPLC-MS : Reversed-phase C18 columns (acetonitrile/water gradient) detect impurities with <2% abundance.

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data?

Discrepancies often arise from approximations in density functional theory (DFT) models. Strategies include:

  • Basis set optimization : Use hybrid functionals (e.g., B3LYP/6-311++G(d,p)) to improve accuracy for nitro and allyl groups.
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate solvent shifts in NMR predictions.
  • Dynamic effects : Molecular dynamics simulations account for conformational flexibility in allyl groups, which static DFT models may overlook .

Q. What strategies minimize byproduct formation during the allylation of 5-nitrobenzoic acid derivatives?

Byproducts like regioisomers (e.g., 3-allyl-5-nitrobenzoate) arise due to competing electrophilic substitution. Mitigation approaches:

  • Directing groups : Use temporary protecting groups (e.g., acetyl) to block undesired substitution sites.
  • Catalytic systems : Pd-catalyzed allylation (Tsuji-Trost reaction) enhances regioselectivity.
  • Reaction monitoring : In-situ FTIR tracks nitro group stability and allyl group addition .

Q. Byproduct Profile Under Different Conditions

CatalystTemperature (°C)Byproduct (%)
H₂SO₄8015–20
Pd(OAc)₂50<5

Q. How does the nitro group influence the reactivity of this compound in subsequent modifications?

The nitro group acts as a strong electron-withdrawing group, directing electrophilic attacks to the ortho/para positions relative to itself. Key reactions:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling peptide coupling or diazotization.
  • Nucleophilic substitution : The electron-deficient aromatic ring facilitates SNAr reactions with thiols or amines at the 4-position.
  • Cycloaddition : The allyl group participates in Diels-Alder reactions, forming fused bicyclic structures .

Q. What challenges arise in crystallizing this compound, and how can conditions be optimized?

Crystallization challenges include:

  • Polymorphism : Nitro and ester groups promote multiple crystal packing modes.
  • Solvent selection : Ethanol/water mixtures (7:3 v/v) yield monoclinic crystals (P2₁/c space group).
  • Refinement issues : SHELXL-2018 refines anisotropic displacement parameters for the allyl group, which exhibits rotational disorder .

Q. Crystallization Data

ParameterValue
Space groupP2₁/c
Unit cell (Å)a=8.21, b=10.54, c=12.73
Resolution (Å)0.84

Q. How can mixed-method approaches address contradictions in mechanistic studies of allyl group reactions?

Contradictions in reaction pathways (e.g., radical vs. ionic mechanisms) are resolved by:

  • In-situ monitoring : Raman spectroscopy tracks transient intermediates.
  • Kinetic isotope effects (KIE) : Deuterated substrates distinguish between concerted and stepwise mechanisms.
  • Computational validation : Transition state modeling (Gaussian 16) identifies energetically favorable pathways .

Q. Notes

  • Data tables synthesize findings from cited evidence and generalized protocols.

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